molecular formula C22H15NO6 B13125359 2-(4-Acetylanilino)-1,5,8-trihydroxyanthracene-9,10-dione CAS No. 61548-27-4

2-(4-Acetylanilino)-1,5,8-trihydroxyanthracene-9,10-dione

Cat. No.: B13125359
CAS No.: 61548-27-4
M. Wt: 389.4 g/mol
InChI Key: RUSMSRACUBFGIL-UHFFFAOYSA-N
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Description

2-((4-Acetylphenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene backbone substituted with hydroxy groups and an amino group linked to a 4-acetylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Acetylphenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene backbone, followed by the introduction of hydroxy groups through hydroxylation reactions. The amino group is then introduced via nucleophilic substitution, and the final step involves the acetylation of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Acetylphenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-Acetylphenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 2-((4-Acetylphenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Aminophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione
  • 2-((4-Methylphenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione
  • 2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione

Uniqueness

2-((4-Acetylphenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is unique due to the presence of the acetyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a drug candidate or as a reagent in organic synthesis compared to its analogs.

Properties

CAS No.

61548-27-4

Molecular Formula

C22H15NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-(4-acetylanilino)-1,5,8-trihydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H15NO6/c1-10(24)11-2-4-12(5-3-11)23-14-7-6-13-17(21(14)28)22(29)19-16(26)9-8-15(25)18(19)20(13)27/h2-9,23,25-26,28H,1H3

InChI Key

RUSMSRACUBFGIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O

Origin of Product

United States

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